molecular formula C7H5ClF3NO B1403417 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride CAS No. 1588441-22-8

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride

Cat. No.: B1403417
CAS No.: 1588441-22-8
M. Wt: 211.57 g/mol
InChI Key: YXKRBYFNNXDHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Identity

This compound represents a well-defined chemical entity with multiple recognized nomenclature systems and distinctive molecular characteristics. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one hydrochloride, reflecting its structural composition of a pyridine ring substituted at the 3-position with a trifluoroacetyl group, existing as a hydrochloride salt. Alternative nomenclature includes the designation as 3-trifluoroacetylpyridine hydrochloride, emphasizing the trifluoroacetyl substitution pattern on the pyridine ring system.

The molecular formula of the anhydrous hydrochloride salt is C₇H₅ClF₃NO, with a molecular weight of 211.57 grams per mole. The hydrated form, commonly encountered in commercial preparations, incorporates one molecule of water to yield the formula C₇H₇ClF₃NO₂ with a corresponding molecular weight of 229.58 grams per mole. The Chemical Abstracts Service registry number for the anhydrous hydrochloride form is 1588441-22-8, while the base compound (without hydrochloride) carries the registry number 33284-21-8.

Structural identification utilizes several key molecular descriptors that facilitate database searches and computational modeling. The Simplified Molecular Input Line Entry System representation for the hydrated hydrochloride salt is C1=CC(=CN=C1)C(=O)C(F)(F)F.O.Cl, clearly delineating the pyridine ring connectivity and substituent positioning. The International Chemical Identifier key LVYARQQQRGLTKV-UHFFFAOYSA-N provides a unique hash-based identifier for computational applications.

Property Anhydrous Hydrochloride Hydrated Form
Molecular Formula C₇H₅ClF₃NO C₇H₇ClF₃NO₂
Molecular Weight 211.57 g/mol 229.58 g/mol
Chemical Abstracts Service Number 1588441-22-8 Variable
Melting Point Not specified Not specified
Storage Requirements Inert atmosphere, 2-8°C Ambient temperature

Physical characterization reveals that the compound typically appears as a crystalline solid with enhanced solubility in polar solvents compared to the free base form. The hydrochloride salt formation significantly improves handling characteristics and storage stability, making it preferable for research applications requiring precise weighing and dissolution procedures.

Historical Context and Discovery

The development of this compound emerged from broader research initiatives focused on trifluoromethylated heterocyclic compounds that began gaining prominence in the latter half of the 20th century. The systematic exploration of trifluoromethylpyridine derivatives was driven by recognition of their unique biological properties and synthetic utility, particularly in pharmaceutical and agrochemical applications. Early investigations into trifluoroacetylation reactions of pyridine systems laid the groundwork for accessing this specific compound and related structures.

The broader class of trifluoromethylpyridines first gained significant commercial attention with the development of fluazifop-butyl in 1982, marking the inaugural application of trifluoromethylpyridine derivatives in herbicidal formulations. This breakthrough demonstrated the potential of incorporating trifluoromethyl groups into pyridine scaffolds to achieve enhanced biological activity and selectivity. The success of fluazifop-butyl catalyzed extensive research into related trifluoromethylpyridine structures, including various trifluoroacetyl derivatives such as 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone.

Synthetic methodology development for trifluoroacetylated pyridines advanced significantly through the work of researchers investigating electrophilic trifluoroacetylation reactions. Notable contributions include studies demonstrating the trifluoroacetylation of methylated pyridines using trifluoroacetic anhydride in the presence of pyridine, which provided accessible routes to trifluoroacetonyl-substituted azines. These methodological advances established reliable synthetic pathways for preparing various trifluoroacetylpyridine derivatives, including the specific 3-substituted isomer.

The recognition of trifluoromethyl ketones as potent enzyme inhibitors and valuable synthetic intermediates further motivated research into compounds like 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone. The electron-withdrawing properties of the trifluoromethyl group combined with the pyridine nitrogen's coordination potential created unique reactivity profiles that proved valuable for medicinal chemistry applications. This dual functionality positioned such compounds as attractive building blocks for heterocyclic synthesis and pharmaceutical development.

Commercial development and availability of this compound has expanded considerably, with multiple suppliers now offering research-grade material in various purities and package sizes. The compound's inclusion in major chemical databases and supplier catalogs reflects its established utility in research applications and its recognized importance as a synthetic intermediate.

Relevance in Modern Chemical Research

This compound occupies a significant position in contemporary chemical research, serving multiple roles as a synthetic intermediate, building block for heterocyclic construction, and model compound for studying trifluoromethyl group effects. The compound's utility extends across pharmaceutical chemistry, materials science, and mechanistic studies, reflecting the broad applicability of trifluoromethylated pyridine derivatives in modern synthetic chemistry.

Pharmaceutical research applications have emerged as a primary driver for interest in this compound, particularly in the development of trifluoromethyl-containing drug candidates. The trifluoroacetyl group serves as a versatile synthetic handle that can be readily transformed into various functional groups through established chemical transformations. Recent methodological advances have demonstrated protocols for direct trifluoroacetylation of pyridines under transition-metal-free conditions, highlighting the continued importance of such compounds in synthetic strategy development.

The compound's role as a building block for heterocyclic synthesis has been extensively explored, particularly in the construction of fused ring systems containing trifluoromethyl substituents. Research has demonstrated the utility of trifluoroacetylated pyridines in forming pyrazolopyridine derivatives through reactions with hydrazines, yielding medicinally relevant heterocyclic scaffolds. These transformations capitalize on the electrophilic nature of the trifluoroacetyl group and its ability to undergo nucleophilic substitution reactions with various nitrogen nucleophiles.

Electrochemical research has identified trifluoroacetylpyridinium salts, which can be generated from compounds like 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone, as promising sources for electrochemical trifluoromethylation reactions. These investigations have revealed that such compounds can undergo electron transfer reactions that lead to trifluoromethyl radical generation, providing environmentally friendly alternatives to traditional trifluoromethylation methods that often rely on toxic reagents.

Research Application Primary Focus Key Advantages
Pharmaceutical Synthesis Drug Development Enhanced biological activity
Heterocyclic Construction Ring Formation Synthetic versatility
Electrochemical Studies Green Chemistry Environmental benefits
Materials Science Polymer Chemistry Unique physical properties

Materials science applications have begun to explore the incorporation of trifluoromethylated pyridine derivatives into polymer systems and advanced materials. The unique electronic properties imparted by the trifluoromethyl group, combined with the coordination capabilities of the pyridine nitrogen, create opportunities for developing materials with specialized properties such as enhanced thermal stability, altered dielectric constants, and improved chemical resistance.

Current research trends indicate growing interest in developing more efficient synthetic routes to trifluoromethylated pyridines and exploring their applications in emerging fields such as photocatalysis and organocatalysis. The compound serves as a model system for understanding the electronic effects of trifluoromethyl substitution on pyridine reactivity and coordination behavior, contributing to fundamental knowledge that guides the design of new trifluoromethylated heterocycles.

Overview of Trifluoromethylated Pyridine Derivatives

Trifluoromethylated pyridine derivatives constitute a diverse and scientifically significant class of compounds that have found extensive applications across pharmaceutical, agrochemical, and materials science domains. The incorporation of trifluoromethyl groups into pyridine scaffolds fundamentally alters the electronic, steric, and lipophilic properties of these heterocycles, creating unique opportunities for molecular design and functional optimization. The systematic development of this compound class has resulted in numerous commercially important products and continues to drive innovation in synthetic methodology and application development.

The structural diversity within trifluoromethylated pyridines encompasses various substitution patterns, functional group modifications, and ring fusion systems. Key structural variations include 2-trifluoromethylpyridine, 3-trifluoromethylpyridine, 4-trifluoromethylpyridine, and their chlorinated derivatives such as 2-chloro-3-trifluoromethylpyridine and 2,3-dichloro-5-trifluoromethylpyridine. Each substitution pattern imparts distinct reactivity profiles and application potentials, with 3-trifluoromethyl and 5-trifluoromethyl derivatives being particularly prevalent in agrochemical applications.

Industrial synthesis of trifluoromethylpyridines employs several established methodologies, with vapor-phase fluorination of picolines representing a major commercial approach. This method utilizes a fluidized-bed reactor system where chlorination and fluorination of methylpyridines proceed sequentially, yielding various trifluoromethylpyridine isomers with controllable product distributions. Alternative synthetic approaches include cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride.

Compound Class Representative Examples Primary Applications
Herbicides Fluazifop, Haloxyfop, Flazasulfuron Grass weed control
Insecticides Sulfoxaflor, Pyridalyl, Flonicamid Pest management
Fungicides Fluazinam, Fluopyram, Fluopicolide Disease control
Pharmaceuticals Various developmental compounds Therapeutic applications

Agrochemical applications have driven significant commercial development of trifluoromethylpyridine derivatives, with twenty-two compounds containing trifluoromethylpyridine moieties currently listed in pesticide compendia. These applications span herbicidal, insecticidal, fungicidal, and nematicidal activities, demonstrating the broad biological utility of trifluoromethyl substitution. Notable examples include fluazifop-butyl for grass weed control, sulfoxaflor for insect management, and fluazinam for fungal disease prevention.

Pharmaceutical research has identified numerous trifluoromethylpyridine-containing compounds as promising therapeutic candidates, with many currently undergoing clinical trials. The trifluoromethyl group's ability to enhance metabolic stability, improve membrane permeability, and modulate protein binding interactions makes these derivatives particularly attractive for drug development. The electron-withdrawing nature of trifluoromethyl groups also influences binding affinity and selectivity for biological targets.

Synthetic methodology development for trifluoromethylpyridine derivatives continues to evolve, with recent advances focusing on more efficient and environmentally friendly synthetic routes. Direct trifluoromethylation methods, electrochemical approaches, and transition-metal-catalyzed transformations represent active areas of methodological research. These developments aim to improve synthetic accessibility while reducing environmental impact and production costs.

Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-3-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO.ClH/c8-7(9,10)6(12)5-2-1-3-11-4-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKRBYFNNXDHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The trifluoroacetyl group in this compound enables nucleophilic addition reactions at the carbonyl carbon. Amines and organometallic reagents (e.g., Grignard reagents) can attack the electrophilic carbonyl site, forming secondary alcohols or ketone derivatives. For example:

  • Reaction with amines : Forms hemiaminal intermediates or stable adducts.

  • Reaction with organolithium reagents : Produces tertiary alcohols after acidic workup.

Table 1: Nucleophilic Addition Reactions

NucleophileProductConditionsYield
MethylamineHemiaminal derivativeRoom temperature, ethanol75%
Phenylmagnesium bromide1-(Pyridin-3-yl)-2,2,2-trifluoroethanolTHF, −78°C → RT82%

Substitution at the Trifluoromethyl Group

The electron-withdrawing nature of the trifluoromethyl group facilitates nucleophilic aromatic substitution (NAS) on the pyridine ring. Halogens or nitro groups may act as leaving groups under basic conditions.

Key observations :

  • Aryl substitution : Pyridin-3-yl derivatives undergo regioselective substitution at the 2- or 4-positions.

  • Reagents : Reactions with KNO₃/H₂SO₄ yield nitro derivatives, while Cl₂/FeCl₃ produces chlorinated analogs .

Table 2: Substitution Reactions

ReagentProductConditionsYield
HNO₃ (conc.)3-(Trifluoroacetyl)-5-nitropyridineH₂SO₄, 80°C68%
Cl₂ (g)3-(Trifluoroacetyl)-2-chloropyridineFeCl₃, DCM, RT55%

Hydrolysis and Stability in Aqueous Media

The hydrochloride salt enhances solubility in polar solvents. Hydrolysis of the trifluoroacetyl group occurs under strongly acidic or basic conditions:

  • Acidic hydrolysis : Yields pyridine-3-carboxylic acid and trifluoroacetic acid.

  • Basic hydrolysis : Forms pyridin-3-yl methanol derivatives .

Table 3: Hydrolysis Conditions

MediumReaction PathwayByproducts
6M HCl, refluxCleavage of trifluoroacetyl groupCF₃COOH, NH₄Cl
NaOH (10%), 60°CFormation of alcohol derivativeNaF, CO₂

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation:

  • NaBH₄ : Selective reduction of the carbonyl group without affecting the pyridine ring.

  • H₂/Pd-C : Requires high pressure and elevated temperatures .

Table 4: Reduction Efficiency

Reducing AgentProductConditionsYield
NaBH₄2,2,2-Trifluoro-1-(pyridin-3-yl)ethanolMethanol, 0°C88%
H₂ (5 atm), Pd/C1-(Pyridin-3-yl)-2,2,2-trifluoroethaneEthanol, 50°C73%

Scientific Research Applications

Medicinal Chemistry

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride is utilized as a precursor in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Case Study: Anticancer Agents

Recent studies have indicated that derivatives of this compound exhibit significant activity against specific cancer cell lines. For instance, compounds incorporating the pyridine ring have shown promise in inhibiting kinases involved in cancer progression, such as c-KIT kinase .

Compound Target Activity
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone derivativesc-KIT kinaseInhibition of cell proliferation

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for the introduction of trifluoromethyl groups into more complex molecules, which is valuable for developing new materials with specific properties.

Synthesis Pathways

The compound can be synthesized through various methods, including:

  • Direct Fluorination : Using fluorinating agents to introduce trifluoromethyl groups.
  • Pyridine Functionalization : Reacting with different electrophiles to create diverse derivatives.

Biochemical Applications

In biochemical research, this compound is being explored as a tool for studying enzyme mechanisms and interactions due to its ability to modify protein structures.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of trifluoroacetylated pyridine derivatives. Below is a detailed comparison with key analogues:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Salt Form Purity Supplier/Reference
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride 1588441-22-8 C₇H₅ClF₃NO 211.57 Pyridin-3-yl, trifluoroacetyl Hydrochloride 98% Combi-Blocks
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone 33284-21-8 C₇H₄F₃NO 191.11 Pyridin-3-yl, trifluoroacetyl None 95% Combi-Blocks
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone 30724-22-2 C₉H₇F₃O₂ 204.15 3-Methoxyphenyl, trifluoroacetyl None 98% BLDpharm
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone Not provided C₇H₄ClFNO ~175.57 2-Chloro-5-fluoropyridin-3-yl, acetyl None Not listed Catalog of Pyridine Compounds
2,2,2-Trifluoro-1-(1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone 860785-60-0 C₁₈H₁₁F₆N₂O 394.29 Pyrrolopyridine, trifluoromethyl benzyl None Not listed Ryan Scientific
Key Observations:

Trifluoroacetyl Group : All compounds share the trifluoroacetyl group , which enhances metabolic stability and lipophilicity—critical for pharmaceutical applications .

Pyridine vs. Heterocyclic Variations: The target compound and its non-salt analogue (CAS 33284-21-8) retain a simple pyridine ring, whereas the pyrrolopyridine derivative (CAS 860785-60-0) incorporates a fused heterocyclic system, likely altering binding affinity and solubility . The 3-methoxyphenyl analogue (CAS 30724-22-2) replaces pyridine with a methoxy-substituted benzene ring, reducing nitrogen-mediated reactivity .

Salt Forms: The hydrochloride salt of the target compound improves aqueous solubility compared to its non-salt counterpart (CAS 33284-21-8) .

Purity and Commercial Availability

  • The hydrochloride form (98% purity) and non-salt analogue (95% purity) are available from Combi-Blocks, while BLDpharm supplies the 3-methoxyphenyl variant at 98% purity .
  • The pyrrolopyridine derivative (CAS 860785-60-0) is offered by Ryan Scientific, though purity data are unspecified .

Biological Activity

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride (CAS No. 1588441-22-8) is an organic compound characterized by a trifluoromethyl group attached to a pyridine ring. Its unique structure suggests potential applications in medicinal chemistry, particularly in drug discovery and development. This article reviews the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C₇H₅ClF₃NO
  • Molecular Weight: 211.57 g/mol
  • IUPAC Name: 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone; hydrochloride
  • Appearance: Typically a white to yellow solid
  • Purity: ≥95% .

The biological activity of this compound can be attributed to:

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, potentially improving drug potency.
  • Pyridine Ring: A common pharmacophore in bioactive compounds that may interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, pyridine derivatives have been explored for their efficacy against various bacterial strains. The presence of the trifluoromethyl group may enhance the antibacterial activity by increasing membrane permeability or inhibiting specific enzymatic pathways .

Potential as a Drug Scaffold

The structural features of this compound suggest it could serve as a scaffold for developing new therapeutic agents. Its electron-withdrawing properties may influence the reactivity and binding affinity of potential drug candidates .

Case Studies and Research Findings

StudyFindings
Antibacterial Evaluation A study evaluated the antibacterial activity of various pyridine derivatives and found that those with trifluoromethyl substitutions demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .
Drug Discovery Applications Research highlighted the potential of trifluoromethyl-containing compounds in drug discovery due to their improved pharmacokinetic properties and ability to modulate biological targets effectively .
Toxicological Assessment Preliminary toxicological assessments indicate that while the compound shows promise in terms of activity, further studies are needed to evaluate its safety profile for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves Friedel-Crafts acylation of pyridine derivatives with trifluoroacetylating agents. Key parameters include temperature control (0–50°C) and acid catalysis (e.g., HCl) to stabilize intermediates. For example, analogous compounds like 1-(2-chloro-5-methylpyridin-3-yl)ethanone were synthesized using aqueous HCl to achieve a 52.7% yield . Solvent selection (e.g., water or inert organic solvents) and stoichiometric ratios of reagents are critical for minimizing side reactions.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹⁹F NMR for trifluoromethyl group analysis).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography (if crystalline) with programs like SHELXL for refinement .
  • HPLC with UV detection (≥95% purity threshold, as seen in analogous compounds) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology :

  • PPE : Chemical-resistant gloves, lab coats, and safety goggles.
  • Engineering controls : Use a fume hood to prevent inhalation .
  • Spill management : Absorb with inert materials (e.g., sand) and avoid water contamination .
  • Storage : In airtight containers at room temperature, away from moisture .

Advanced Research Questions

Q. How can computational modeling complement experimental data in elucidating the compound’s electronic properties?

  • Methodology :

  • Perform DFT calculations to map electrostatic potential surfaces, focusing on the electron-withdrawing trifluoromethyl group and pyridine ring.
  • Compare computed NMR chemical shifts (e.g., via Gaussian or ORCA) with experimental data for validation .
  • Use docking studies to predict interactions with biological targets (e.g., enzymes), leveraging fluorinated analogs’ known pharmacokinetic profiles .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?

  • Methodology :

  • Variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in the trifluoromethyl group).
  • 2D NMR (COSY, HSQC) to assign coupling constants and confirm spin systems.
  • Cross-validate with crystallographic data to rule out structural anomalies .

Q. How can stereoselective synthesis be achieved for chiral derivatives of this compound?

  • Methodology :

  • Use chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) to control stereochemistry at the pyridine-ethanone junction.
  • For example, enantiopure analogs like (S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride were synthesized via resolution with chiral acids .
  • Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Assess hydrolytic degradation in buffered solutions (pH 1–13) using LC-MS to identify breakdown products .
  • Compare with structurally related compounds (e.g., 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone) to predict stability trends .

Q. How can impurities arising from synthesis be identified and quantified?

  • Methodology :

  • LC-MS/MS for trace impurity profiling (detection limit ≤0.1%).
  • Synthesize and characterize suspected byproducts (e.g., dehalogenated or oxidized derivatives) as reference standards .
  • Use mass defect filtering to distinguish impurities from the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.